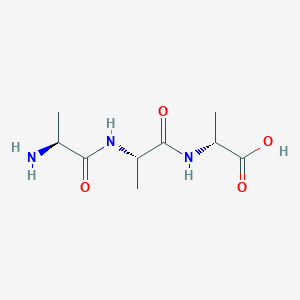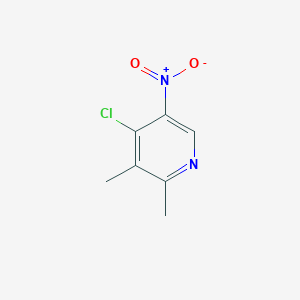
4-Chloro-2,3-dimethyl-5-nitropyridine
Übersicht
Beschreibung
4-Chloro-2,3-dimethyl-5-nitropyridine is a chemical compound used as a reagent in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of 4-Chloro-2,3-dimethyl-5-nitropyridine involves several steps. The product name is 4-Chloro-2,3-diMethyl-5-nitropyridine with a CAS Number: 68707-73-3. Its molecular formula is C7H7ClN2O2 and the molecular weight is 186.6 .Molecular Structure Analysis
The molecular structure of 4-Chloro-2,3-dimethyl-5-nitropyridine is based on its molecular formula, C7H7ClN2O2 . More detailed information about its structure can be found in various chemical databases .Chemical Reactions Analysis
The chemical reactions involving 4-Chloro-2,3-dimethyl-5-nitropyridine are complex and involve several steps. For example, the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-2,3-dimethyl-5-nitropyridine include a melting point range of 70 - 73 °C / 158 - 163.4 °F .Wissenschaftliche Forschungsanwendungen
- Biological Activity : Imidazo[4,5-b]pyridines exhibit diverse biological activities. They serve as analgesic, nonsteroidal anti-inflammatory agents, antidepressants, cardiotonics, hypotensives, antiarrhythmics, and antisecretory agents .
- Antiviral and Antimicrobial Properties : Some imidazo[4,5-b]pyridines possess antiviral and antimicrobial activity, making them valuable in drug discovery .
- Plant Treatment : Imidazo[4,5-b]pyridines are used in agriculture for treating the shoots of broad-leaved plants . Their application may enhance plant health or protect against pests.
- Pest Management : Imidazo[4,5-b]pyridines are employed in the fight against rodents . Their use contributes to pest control strategies.
- Starting Compounds : The readily obtainable derivatives of 2,3-diaminopyridine serve as useful starting materials for synthesizing imidazo[4,5-b]pyridines. These derivatives are typically produced in two stages from commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine .
- Cyclization Reactions : Cyclization of 2,3-diaminopyridine derivatives leads to imidazo[4,5-b]pyridines. Various carboxylic acid derivatives are often used as sources of the one-carbon fragment for forming the five-membered ring .
- Reagent Applications : For instance, 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) serves as an efficient reagent for the one-pot synthesis of 2-azetidinones from imines and carboxylic acids under mild conditions .
- Structural Investigations : Researchers have studied the growth, structural properties, and spectroscopic behavior of specific imidazo[4,5-b]pyridine derivatives . These investigations provide insights into their physical properties.
- Hetero-aromatic C–H Ring Vibrations : The stretching and bending vibrations of the hetero-aromatic C–H ring in imidazo[4,5-b]pyridines have been explored . Such studies aid in understanding their molecular behavior.
Medicinal Chemistry and Pharmacology
Agriculture
Rodent Control
Chemical Synthesis
Organic Synthesis
Spectroscopy and Crystallography
Vibrational Spectroscopy
Wirkmechanismus
Target of Action
It’s known that nitropyridines are often used in the synthesis of various organic compounds, suggesting that their targets could be diverse depending on the specific reactions they’re involved in .
Mode of Action
4-Chloro-2,3-dimethyl-5-nitropyridine is often used in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the compound interacts with a palladium catalyst and an organoboron reagent. The palladium undergoes oxidative addition with the nitropyridine, forming a new Pd–C bond. Then, a transmetalation occurs, transferring the organoboron group to the palladium .
Biochemical Pathways
As a component in sm coupling reactions, it contributes to the formation of carbon-carbon bonds, which are fundamental in organic synthesis and can impact a wide range of biochemical pathways .
Pharmacokinetics
Its physical properties, such as its melting point (77-78°c) and its solid form, may influence its bioavailability .
Result of Action
The molecular and cellular effects of 4-Chloro-2,3-dimethyl-5-nitropyridine’s action would largely depend on the specific reactions it’s involved in. In the context of SM coupling reactions, it contributes to the formation of new carbon-carbon bonds, enabling the synthesis of a wide variety of organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-2,3-dimethyl-5-nitropyridine. For instance, its storage temperature (-10°C) can affect its stability . Additionally, the compound is combustible, and its vapors, which are heavier than air, may spread along floors and form explosive mixtures with air on intense heating . These factors should be considered when handling and storing the compound.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-chloro-2,3-dimethyl-5-nitropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-5(2)9-3-6(7(4)8)10(11)12/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWKGAGXPATZLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN=C1C)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901287806 | |
| Record name | 4-Chloro-2,3-dimethyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901287806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,3-dimethyl-5-nitropyridine | |
CAS RN |
68707-73-3 | |
| Record name | 4-Chloro-2,3-dimethyl-5-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68707-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2,3-dimethyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901287806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![12-Hydroxy-9,9,18,23,25-pentamethyl-4,8,16,20,28-pentaoxaoctacyclo[13.12.1.115,22.01,13.03,7.03,10.017,21.025,29]nonacosane-5,14,19,24-tetrone](/img/structure/B3029442.png)
![2-(Imidazo[1,2-a]pyridin-3-yl)ethanamine](/img/structure/B3029444.png)
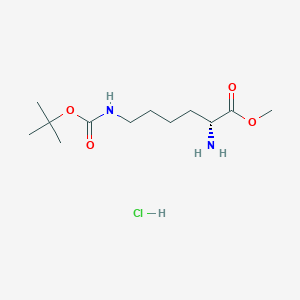
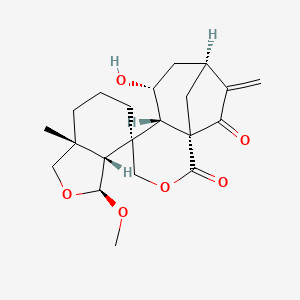
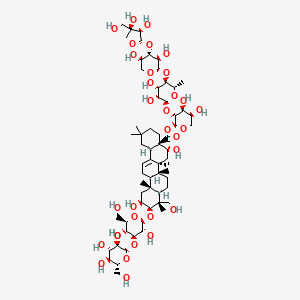
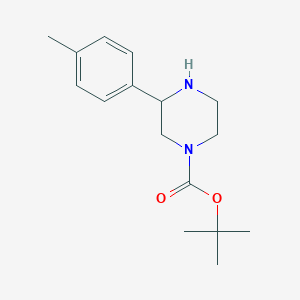


![5H,6H,7H,8H,9H-Imidazo[1,2-a][1,3]diazepine](/img/structure/B3029456.png)




